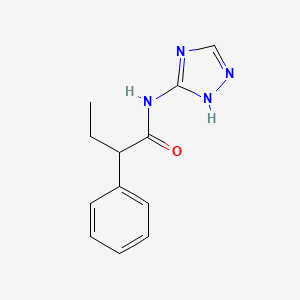![molecular formula C19H24N2O5 B4006302 oxalic acid;N'-[3-(2-phenylphenoxy)propyl]ethane-1,2-diamine](/img/structure/B4006302.png)
oxalic acid;N'-[3-(2-phenylphenoxy)propyl]ethane-1,2-diamine
概要
説明
Oxalic acid;N’-[3-(2-phenylphenoxy)propyl]ethane-1,2-diamine is a complex organic compound that combines the properties of oxalic acid and a diamine derivativeIt is a white crystalline solid that forms a colorless solution in water . The diamine derivative, N’-[3-(2-phenylphenoxy)propyl]ethane-1,2-diamine, introduces additional functional groups that can interact with various chemical environments, making the compound versatile for different applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;N’-[3-(2-phenylphenoxy)propyl]ethane-1,2-diamine typically involves the reaction of oxalic acid with N’-[3-(2-phenylphenoxy)propyl]ethane-1,2-diamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or water, with the temperature maintained between 20°C and 50°C to ensure optimal reaction rates and yields .
Industrial Production Methods
Industrial production of this compound may involve a multi-step process, starting with the synthesis of oxalic acid through the oxidation of carbohydrates or ethylene glycol. The diamine derivative is then synthesized separately and combined with oxalic acid under controlled conditions to produce the final compound. The process may involve purification steps such as recrystallization or chromatography to obtain a high-purity product .
化学反応の分析
Types of Reactions
Oxalic acid;N’-[3-(2-phenylphenoxy)propyl]ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under mild conditions, with temperatures ranging from 0°C to 100°C, depending on the specific reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids or aldehydes, while reduction can yield alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .
科学的研究の応用
Oxalic acid;N’-[3-(2-phenylphenoxy)propyl]ethane-1,2-diamine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial agent and in drug delivery systems.
Industry: It is used in the production of polymers, coatings, and other materials.
作用機序
The mechanism of action of oxalic acid;N’-[3-(2-phenylphenoxy)propyl]ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. It may also interact with cellular membranes, affecting permeability and transport processes. The exact molecular targets and pathways depend on the specific application and context .
類似化合物との比較
Similar Compounds
Similar compounds to oxalic acid;N’-[3-(2-phenylphenoxy)propyl]ethane-1,2-diamine include:
Oxalyl chloride: A derivative of oxalic acid used in organic synthesis.
Disodium oxalate: A salt of oxalic acid used in analytical chemistry.
Calcium oxalate: A naturally occurring compound found in plants and animals.
Uniqueness
Oxalic acid;N’-[3-(2-phenylphenoxy)propyl]ethane-1,2-diamine is unique due to its combination of oxalic acid and diamine functional groups, which provide a versatile chemical structure for various applications. Its ability to undergo multiple types of chemical reactions and its wide range of scientific research applications make it a valuable compound in both academic and industrial settings .
特性
IUPAC Name |
oxalic acid;N'-[3-(2-phenylphenoxy)propyl]ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O.C2H2O4/c18-11-13-19-12-6-14-20-17-10-5-4-9-16(17)15-7-2-1-3-8-15;3-1(4)2(5)6/h1-5,7-10,19H,6,11-14,18H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQJQNFSUYFYTFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OCCCNCCN.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4006221.png)
![1-[3-(2-Butan-2-ylphenoxy)propyl]-4-methylpiperazine;oxalic acid](/img/structure/B4006225.png)
![N-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]prop-2-en-1-amine;oxalic acid](/img/structure/B4006227.png)
![3-(allylthio)-10-bromo-6-(3-phenyl-1H-pyrazol-4-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4006235.png)
![4-[3-(4-Chloro-2-prop-2-enylphenoxy)propyl]morpholine;oxalic acid](/img/structure/B4006251.png)

![1-[4-(3,4-Dichlorophenoxy)butyl]imidazole;oxalic acid](/img/structure/B4006274.png)
![1-Methyl-4-[3-(3-methyl-5-propan-2-ylphenoxy)propyl]piperazine;oxalic acid](/img/structure/B4006295.png)
![1-[2-[2-(2-Chloro-4,6-dimethylphenoxy)ethoxy]ethyl]piperazine;oxalic acid](/img/structure/B4006296.png)
![methyl 4-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4006309.png)
![1-[2-(2-allyl-4-methylphenoxy)ethyl]-1H-imidazole oxalate](/img/structure/B4006321.png)
amine oxalate](/img/structure/B4006329.png)
![N-{4-[4-(benzyloxy)phenoxy]butyl}-2-propen-1-amine oxalate](/img/structure/B4006332.png)
![10-bromo-6-mesityl-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4006337.png)
